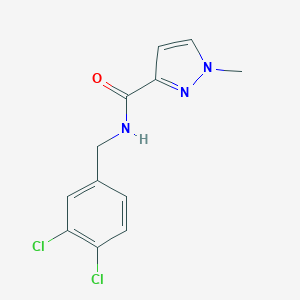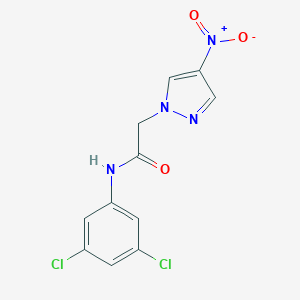
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool. CCPA is a highly selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates it. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily found in the brain, heart, and kidneys.
作用机制
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide binds specifically to the adenosine A1 receptor and activates it, leading to downstream effects on various physiological processes. Activation of the adenosine A1 receptor can lead to inhibition of neurotransmitter release, reduction in heart rate and blood pressure, and modulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide are primarily mediated through activation of the adenosine A1 receptor. These effects can include reduced neurotransmitter release, decreased heart rate and blood pressure, and modulation of inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows researchers to specifically target this receptor without affecting other adenosine receptor subtypes. However, one limitation of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is that it may not accurately reflect the effects of endogenous adenosine, which can activate multiple adenosine receptor subtypes simultaneously.
未来方向
There are several potential future directions for research involving 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new adenosine A1 receptor agonists with improved selectivity and efficacy. Finally, there is ongoing research exploring the role of adenosine A1 receptor activation in various physiological processes, which may lead to new insights into the function of this receptor in health and disease.
合成方法
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is typically synthesized through a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form the chlorinated pyrazole, which is subsequently reacted with ammonia to form the final product, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide.
科学研究应用
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. For example, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on sleep, cardiovascular function, and inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been used in studies exploring the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H13Cl2N3O2 |
分子量 |
314.16 g/mol |
IUPAC 名称 |
4-chloro-N-(3-chloro-4-methoxyphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-3-18-12(10(15)7-16-18)13(19)17-8-4-5-11(20-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,17,19) |
InChI 键 |
HZEFWZXIPBDXHK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
规范 SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)




![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)